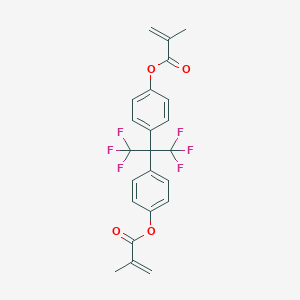

Hexafluoro-2,2-bis(4-methacryloxyphenyl)propane

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

[4-[1,1,1,3,3,3-hexafluoro-2-[4-(2-methylprop-2-enoyloxy)phenyl]propan-2-yl]phenyl] 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18F6O4/c1-13(2)19(30)32-17-9-5-15(6-10-17)21(22(24,25)26,23(27,28)29)16-7-11-18(12-8-16)33-20(31)14(3)4/h5-12H,1,3H2,2,4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAOHKRNFHQXDFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC(=O)C(=C)C)(C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18F6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00379329 | |

| Record name | (1,1,1,3,3,3-Hexafluoropropane-2,2-diyl)di(4,1-phenylene) bis(2-methylprop-2-enoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

472.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108050-42-6 | |

| Record name | (1,1,1,3,3,3-Hexafluoropropane-2,2-diyl)di(4,1-phenylene) bis(2-methylprop-2-enoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Hexafluoro-2,2-bis(4-methacryloxyphenyl)propane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexafluoro-2,2-bis(4-methacryloxyphenyl)propane, a fluorinated dimethacrylate monomer, is a compound of significant interest in the development of advanced polymer-based materials. Its unique structure, combining a hexafluoroisopropylidene bridge with two methacrylate functionalities, imparts desirable properties such as high thermal stability, chemical resistance, and a low refractive index. These characteristics make it a valuable component in the formulation of dental composites, optical materials, and other high-performance polymers. This guide provides a comprehensive overview of the synthesis of this monomer, from its precursor to the final product, with a focus on the underlying chemical principles and practical experimental considerations.

Synthesis Pathway Overview

The synthesis of this compound is a two-step process. The first step involves the synthesis of the precursor molecule, Hexafluoro-2,2-bis(4-hydroxyphenyl)propane, commonly known as Bisphenol AF. The second step is the esterification of Bisphenol AF with a methacrylating agent to yield the final dimethacrylate monomer.

Figure 1: Overall synthesis pathway for this compound.

Part 1: Synthesis of Hexafluoro-2,2-bis(4-hydroxyphenyl)propane (Bisphenol AF)

The synthesis of Bisphenol AF is achieved through the electrophilic aromatic substitution reaction between hexafluoroacetone and phenol. The reaction is typically catalyzed by a strong acid.

Reaction Mechanism

The reaction proceeds via a Friedel-Crafts-type alkylation mechanism. The acidic catalyst protonates the carbonyl oxygen of hexafluoroacetone, activating it as a potent electrophile. Two molecules of phenol then sequentially attack the central carbon atom of the activated hexafluoroacetone, leading to the formation of the di-substituted product, Bisphenol AF.

Figure 2: Simplified reaction mechanism for the synthesis of Bisphenol AF.

Experimental Protocol: Synthesis of Bisphenol AF

This protocol is adapted from established industrial processes.

Materials and Equipment:

| Reagent/Equipment | Specification |

| Hexafluoroacetone | Gas or hydrate |

| Phenol | Reagent grade |

| Anhydrous Hydrogen Fluoride | Catalyst |

| Nickel Autoclave | High-pressure reactor |

| Distillation Apparatus | For purification |

Procedure:

-

Preparation of Hexafluoroacetone Solution: In a stainless steel autoclave, a mixture of hexafluoropropene epoxide and hexafluoropropene is heated with hydrogen fluoride to generate a solution of hexafluoroacetone in hydrogen fluoride.

-

Reaction with Phenol: The hexafluoroacetone solution is then transferred to a nickel autoclave containing phenol. The mixture is heated to approximately 100°C for several hours to facilitate the reaction.

-

Work-up and Purification: After the reaction is complete, the excess hydrogen fluoride and any unreacted starting materials are removed by distillation. The crude product, Bisphenol AF, is then obtained. Further purification can be achieved by recrystallization from a suitable solvent system, such as a mixture of isopropyl alcohol and toluene, to yield a high-purity white crystalline solid.[1]

Part 2: Synthesis of this compound

The final step in the synthesis is the conversion of the hydroxyl groups of Bisphenol AF to methacrylate esters. This is typically achieved by reacting Bisphenol AF with methacryloyl chloride in the presence of a base.

Reaction Mechanism

The reaction is a nucleophilic acyl substitution. The base, typically a tertiary amine like triethylamine, deprotonates the phenolic hydroxyl groups of Bisphenol AF, forming a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbonyl carbon of methacryloyl chloride, leading to the displacement of the chloride leaving group and the formation of the ester linkage. This process occurs on both hydroxyl groups to yield the final dimethacrylate product.

Figure 3: Simplified mechanism of the methacrylation of Bisphenol AF.

Experimental Protocol: Methacrylation of Bisphenol AF

This protocol is a general method for the synthesis of dimethacrylate monomers from bisphenols.

Materials and Equipment:

| Reagent/Equipment | Specification |

| Bisphenol AF | High purity |

| Methacryloyl Chloride | Reagent grade |

| Triethylamine | Anhydrous |

| Dichloromethane (DCM) | Anhydrous |

| Magnetic Stirrer | |

| Round-bottom flask | |

| Dropping funnel | |

| Ice bath | |

| Separatory funnel | |

| Rotary evaporator |

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve Bisphenol AF and triethylamine in anhydrous dichloromethane. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Methacryloyl Chloride: Cool the reaction mixture in an ice bath. Slowly add methacryloyl chloride, dissolved in anhydrous dichloromethane, to the stirred solution via the dropping funnel. Maintain the temperature below 5°C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitoring by TLC is recommended).

-

Work-up: The reaction mixture is then washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified, typically by column chromatography or recrystallization from a suitable solvent such as ethanol or a hexane/ethyl acetate mixture, to yield the final product as a white solid.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the presence of the methacrylate groups.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, such as the ester carbonyl and C=C double bonds of the methacrylate groups.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Melting Point Analysis: To assess the purity of the final product.

Applications

This compound is a key monomer in the formulation of dental restorative composites.[2] Its properties contribute to enhanced mechanical strength, lower polymerization shrinkage, and improved biocompatibility of the final dental materials.[3][4] Beyond dentistry, its unique combination of a fluorinated core and polymerizable methacrylate groups makes it a candidate for applications in high-performance optical polymers and coatings.

Safety Considerations

-

Hexafluoroacetone: Is a toxic and corrosive gas. Handle with extreme caution in a well-ventilated fume hood.

-

Anhydrous Hydrogen Fluoride: Is extremely corrosive and toxic. Appropriate personal protective equipment (PPE) is essential.

-

Methacryloyl Chloride: Is a corrosive and lachrymatory liquid. Handle in a fume hood with appropriate PPE.

-

Organic Solvents: Dichloromethane is a volatile and potentially carcinogenic solvent. Use in a well-ventilated area.

Always consult the Safety Data Sheets (SDS) for all chemicals before use and follow standard laboratory safety procedures.

References

-

PrepChem. Synthesis of hexafluoro-2,2-bis-(4-hydroxyphenyl)-propane. Available at: [Link]

- Google Patents. EP0895985B1 - Method for producing 2,2-bis(3-amino-4-hydroxyphenyl).

- Google Patents. US4827054A - Method for synthesizing 2,2-bis(4-fluorophenyl)-hexafluoropropane and method for using same to synthesize poly(arylethers) and poly (arylthioethers).

- Google Patents. CN103102272A - Preparation method of 2,2-bis[(3-nitro-4-hydroxy)phenyl)-hexafluoropropane. Available at: https://patents.google.

-

PubMed. Characteristics of novel dental composites containing 2,2-bis[4-(2-methoxy-3-methacryloyloxy propoxy) phenyl] propane as a base resin. Available at: [Link]

-

NIST. Hexafluoro-2,2-bis-(3,4-dimethylphenyl)-propane. Available at: [Link]

-

PubMed. Dental restorative composites containing 2,2-bis-[4-(2-hydroxy-3-methacryloyloxy propoxy) phenyl] propane derivatives and spiro orthocarbonates. Available at: [Link]

-

National Center for Biotechnology Information. Analysis of Resin-Based Dental Materials’ Composition Depending on Their Clinical Applications. Available at: [Link]

-

PubChem. 2,2-Bis-(4-methacryloyl-ethoxyphenyl) propane. Available at: [Link]

- Google Patents. US4990686A - Process for the purification of crude 2,2-bis-(3,5-dimethyl-4-hydroxyphenyl)-propane.

Sources

- 1. malaysianjournalofmicroscopy.org [malaysianjournalofmicroscopy.org]

- 2. 4,4′-(Hexafluoroisopropylidene)diphthalic anhydride - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Development of Bisphenol-A-Glycidyl-Methacrylate- and Trimethylolpropane-Triacrylate-Based Stereolithography 3D Printing Materials - PubMed [pubmed.ncbi.nlm.nih.gov]

Hexafluoro-2,2-bis(4-methacryloxyphenyl)propane chemical structure and properties

An In-Depth Technical Guide to Hexafluoro-2,2-bis(4-methacryloxyphenyl)propane for Advanced Material and Biomedical Applications

Introduction: Beyond Conventional Dimethacrylates

In the landscape of polymer science, particularly in fields demanding high fidelity and long-term stability such as restorative dentistry and advanced electronics, the performance of the constituent monomers is paramount. For decades, Bisphenol A glycidyl dimethacrylate (Bis-GMA) has been a cornerstone monomer in dental composites due to its mechanical properties.[1] However, its inherent hydrophilicity and potential for degradation have driven the search for superior alternatives. Enter this compound, a fluorinated dimethacrylate monomer that represents a significant leap forward.

The strategic incorporation of a hexafluoroisopropylidene (6F) group into the bisphenol A backbone imparts a unique combination of properties, including enhanced thermal stability, excellent hydrophobicity, and optical transparency.[2][3] These characteristics directly address the primary failure points of conventional resin-based materials, namely water sorption, subsequent hydrolytic degradation, and discoloration. This guide serves as a technical resource for researchers, material scientists, and drug development professionals, offering a comprehensive exploration of this high-performance monomer, from its molecular architecture to its synthesis, characterization, and application.

Part 1: Molecular Architecture and Physicochemical Profile

The exceptional properties of this compound stem directly from its unique chemical structure. The central feature is the bulky, electron-withdrawing hexafluoroisopropylidene bridge connecting the two phenyl rings.

Caption: Chemical Structure of this compound.

Causality of the Hexafluoroisopropylidene (6F) Group

The two trifluoromethyl (-CF₃) groups are responsible for the monomer's advantageous properties:

-

Hydrophobicity: The high electronegativity and stability of the C-F bonds create a non-polar, low-surface-energy moiety that actively repels water. This dramatically decreases water absorption in the resulting polymer, a critical factor for preventing hydrolytic degradation and maintaining dimensional stability in dental restorations.[2][3]

-

Thermal and Chemical Stability: The strength of the C-F bond (approximately 485 kJ/mol) contributes to the exceptional thermal and oxidative stability of the polymer backbone.[3]

-

Increased Free Volume: The bulky nature of the 6F group hinders efficient chain packing and restricts intramolecular rotation. This increases the polymer's free volume and raises its glass transition temperature (Tg), resulting in a material that maintains its structural integrity at elevated temperatures.[2][3]

-

Enhanced Solubility & Optical Properties: By disrupting polymer chain packing and interrupting electronic conjugation between the phenyl rings, the 6F group enhances solubility in organic solvents and reduces color formation, leading to materials with high optical transparency.[3]

Table 1: Physicochemical Properties and Identifiers

| Property | Value | Source |

|---|---|---|

| IUPAC Name | [4-[1,1,1,3,3,3-hexafluoro-2-[4-(2-methylprop-2-enoyloxy)phenyl]propan-2-yl]phenyl] 2-methylprop-2-enoate | [4] |

| CAS Number | 108050-42-6 | [4] |

| Molecular Formula | C₂₃H₁₈F₆O₄ | [4] |

| Molecular Weight | 472.4 g/mol |[4] |

Part 2: Synthesis and Purification

The synthesis of this compound is typically a two-stage process. The first stage involves the synthesis of the fluorinated diol precursor, 2,2-bis(4-hydroxyphenyl)hexafluoropropane (commonly known as Bisphenol AF), followed by esterification with a methacrylic acid derivative.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol 1: Synthesis of Bisphenol AF

This protocol is based on the well-established acid-catalyzed condensation of phenol with hexafluoroacetone.[5]

-

Reactor Setup: To a 2.7 L nickel autoclave equipped with a mechanical stirrer and temperature control, add 258 g of phenol.

-

Reagent Preparation: In a separate 1 L stainless steel autoclave, prepare a solution of hexafluoroacetone in hydrogen fluoride (HF). This is achieved by heating a mixture of hexafluoropropene epoxide (228 g), hexafluoropropene (72 g), and hydrogen fluoride (220 g) at 100°C for 20 hours.

-

Reaction: Carefully transfer the hexafluoroacetone/HF solution into the nickel autoclave containing the phenol, utilizing the vapor pressure of the solution.

-

Condensation: Seal the autoclave and heat the resulting mixture to 100°C for 8 hours with continuous stirring. The HF acts as a catalyst for the electrophilic aromatic substitution reaction.

-

Workup: After cooling, carefully vent and distill off the excess hydrogen fluoride and any unreacted hexafluoropropene. The remaining crude product is Bisphenol AF.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., toluene) to yield pure Bisphenol AF.

Experimental Protocol 2: Esterification to Final Monomer

This procedure involves the esterification of Bisphenol AF with methacryloyl chloride.

-

Reactor Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve a molar equivalent of the synthesized Bisphenol AF in a suitable anhydrous solvent (e.g., dichloromethane or THF). Add a slight excess (2.2 equivalents) of a tertiary amine base, such as triethylamine.

-

Cooling: Cool the reaction mixture to 0°C using an ice bath. This is crucial to control the exothermicity of the acylation reaction.

-

Addition of Acyl Chloride: Slowly add 2.1 molar equivalents of methacryloyl chloride dropwise via the dropping funnel over 1-2 hours. The triethylamine acts as an acid scavenger, neutralizing the HCl byproduct and driving the reaction to completion.

-

Reaction: Allow the mixture to slowly warm to room temperature and stir overnight under a nitrogen atmosphere.

-

Workup: Quench the reaction by adding deionized water. Separate the organic layer and wash it sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude oil or solid is then purified, typically by column chromatography on silica gel, to yield the high-purity this compound monomer.

Part 3: Polymerization and Resultant Material Properties

Like other methacrylates, this compound undergoes free-radical polymerization. In dental and biomedical applications, this is most commonly initiated by a photoinitiator system (e.g., camphorquinone and an amine co-initiator) upon exposure to blue light (450-490 nm). The resulting crosslinked polymer network exhibits properties directly attributable to the 6F monomer.

Table 2: Performance Advantages of 6F-Containing Polymers

| Property | Advantage over Non-Fluorinated Analogues | Mechanistic Rationale | Source |

|---|---|---|---|

| Water Sorption | Significantly Lower | The hydrophobic 6F group repels water, preventing ingress into the polymer matrix. | [2][3] |

| Dimensional Stability | Higher | Reduced water sorption minimizes swelling and plasticization of the polymer network. | [2] |

| Mechanical Strength | Maintained or Improved | The rigid aromatic core and high Tg contribute to a robust, durable network. | [6] |

| Biocompatibility | Potentially Improved | Lower monomer leaching due to reduced water-induced degradation. However, specific biocompatibility testing is essential. | [7][8] |

| Color Stability | Higher | The 6F group disrupts electronic conjugation, reducing the formation of chromophores that cause discoloration. |[3] |

Biocompatibility Considerations

While the monomer itself is a derivative of Bisphenol A (BPA), the risk profile differs from monomers that can readily hydrolyze to release free BPA.[9][10] The ether linkages in Bis-GMA and, by extension, the ester linkages in this 6F monomer are generally more resistant to salivary esterase-mediated hydrolysis compared to other derivatives like Bis-DMA.[11] However, any material intended for biomedical use must undergo rigorous biocompatibility and cytotoxicity testing. Unreacted monomers can leach from the polymer matrix and potentially cause local or systemic effects.[7][12] The lower water sorption of 6F-based polymers may reduce the rate of monomer elution over time, which is a significant advantage.[13]

Part 4: Analytical Characterization

Confirming the identity, purity, and structure of the synthesized monomer is critical before its use in any application. FTIR and NMR spectroscopy are indispensable and complementary techniques for this purpose.

Caption: Workflow for the analytical characterization of the synthesized monomer.

Protocol 3: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: For a liquid or oily monomer, a small drop can be placed between two KBr or NaCl salt plates. If the monomer is a solid, Attenuated Total Reflectance (ATR)-FTIR is the preferred method, where a small amount of the solid is placed directly onto the ATR crystal.[14]

-

Data Acquisition: Record a spectrum over the range of 4000-400 cm⁻¹. A background spectrum should be collected first and automatically subtracted from the sample spectrum.

-

Data Analysis: Analyze the positions of the key absorption bands to confirm the presence of the required functional groups.

Table 3: Expected FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

|---|---|---|

| ~1720 | C=O Stretch | Methacrylate Ester |

| ~1638 | C=C Stretch | Methacrylate Alkene |

| 1100-1300 | C-F Stretch | Trifluoromethyl |

| ~1600, ~1500 | C=C Stretch | Aromatic Ring |

| 1150-1250 | C-O Stretch | Aryl Ester |

Protocol 4: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 10-20 mg of the purified monomer in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[14][15]

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹³C, a proton-decoupled experiment is standard. A ¹⁹F NMR spectrum can also be acquired to confirm the fluorine environment.

-

Data Analysis: Correlate the observed chemical shifts, integration values (for ¹H), and splitting patterns to the molecular structure.

Table 4: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

| Chemical Shift (δ, ppm) | Protons | Multiplicity |

|---|---|---|

| ~7.2-7.4 | Aromatic (Ar-H) | Multiplet |

| ~6.2, ~5.6 | Vinyl (C=CH₂) | Singlets (or doublets) |

| ~2.0 | Methyl (-CH₃) | Singlet |

Part 5: Applications and Future Directions

The unique property profile of this compound makes it a prime candidate for a range of high-performance applications.

-

Advanced Dental Composites: This is the most immediate and impactful application. As a base monomer, it can be used to formulate dental resins with significantly lower water sorption, reduced polymerization shrinkage stress (due to its higher molecular weight), and improved color stability compared to materials based on Bis-GMA/TEGDMA systems.[16]

-

High-Performance Coatings and Adhesives: Its thermal stability and hydrophobicity are highly desirable for protective coatings in harsh environments, such as in the aerospace and electronics industries.

-

Low-Dielectric Materials: Polymers containing the 6F group are known to have low dielectric constants, making this monomer a candidate for developing advanced insulating materials for microelectronics packaging.[2][6]

-

Drug Development and Delivery: While less explored, its potential in drug delivery is significant. The monomer's hydrophobicity can be exploited to create polymer matrices for the sustained, controlled release of hydrophobic drugs. The low water uptake would protect moisture-sensitive active pharmaceutical ingredients (APIs) and could lead to more predictable, near zero-order release kinetics. Its biocompatibility would need to be thoroughly established for such applications.

Conclusion

This compound is more than just another monomer; it is a platform molecule engineered to overcome the fundamental limitations of conventional polymer systems. By leveraging the powerful effects of fluorine chemistry, it provides a pathway to materials with superior durability, stability, and performance. For scientists and researchers, this monomer opens new avenues for creating next-generation dental materials, advanced electronics, and innovative biomedical devices. As research continues, the full scope of its utility is only beginning to be realized, promising a future of more resilient and reliable polymeric materials.

References

- Gherasim, C. V., & Bruma, M. (2012).

-

Cassidy, P. E. (1994). Crosslinked Polymers Containing the Hexafluoroisopropylidene Group. Journal of Macromolecular Science, Part C: Polymer Reviews, 34(1), 1-35. [Link]

- Gherasim, C. V., & Bruma, M. (n.d.).

-

Hoyle, C. E., Nagarajan, R., Anzures, E. T., Cassidy, P. E., & Kane, K. M. (1991). Ultraviolet Stability of Polymers Containing the Hexafluoroisopropylidene Group. Defense Technical Information Center. [Link]

-

Aboutalebi, M. R., et al. (2012). Biocompatibility of composite resins. Journal of Dental Research, Dental Clinics, Dental Prospects, 6(3), 85–90. [Link]

-

Li, Y., et al. (2022). Poly(silylene arylacetylene)s containing hexafluoroisopropylidene with attractive mechanical properties and dielectric performance for wave-transparent composites. Materials Chemistry Frontiers, 6(14), 1957-1966. [Link]

-

PrepChem. (n.d.). Synthesis of hexafluoro-2,2-bis-(4-hydroxyphenyl)-propane. [Link]

-

Annalisa, N., et al. (2022). Analysis of Resin-Based Dental Materials' Composition Depending on Their Clinical Applications. Polymers, 14(23), 5133. [Link]

-

Mourouzis, P., et al. (2023). Release Kinetics of Monomers from Dental Composites Containing Fluoride-Doped Calcium Phosphates. Molecules, 28(14), 5410. [Link]

-

Pocket Dentistry. (2017). Synthesis of none Bisphenol A structure dimethacrylate monomer and characterization for dental composite applications. [Link]

-

ResearchGate. (2010). Biocompatibility of five synthesized dental monomers. [Link]

-

Hong, Y., et al. (2013). Bisphenol A in Dental Materials: A Review. JSM Dentistry, 1(1), 1004. [Link]

-

MDPI. (2010). Biocompatibility of Resin-based Dental Materials. [Link]

-

Fleisch, A. F., et al. (2010). Bisphenol A and Related Compounds in Dental Materials. Pediatrics, 126(4), 760-768. [Link]

-

Upadhyay, S., et al. (2019). Bisphenol A in dental materials – existence, leakage and biological effects. Acta Odontologica Scandinavica, 77(8), 596-602. [Link]

-

Witzel, M. F., et al. (2022). Monomer Release from Dental Resins: The Current Status on Study Setup, Detection and Quantification for In Vitro Testing. International Journal of Molecular Sciences, 23(9), 4757. [Link]

-

PubChem. (n.d.). This compound. [Link]

-

MDPI. (2014). Fast Cure of Bone Cement Based on Poly(Methyl Methacrylate)/Hydroxyapatite Nanocomposite for Application in Cranioplasty. [Link]

Sources

- 1. Analysis of Resin-Based Dental Materials’ Composition Depending on Their Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. tandfonline.com [tandfonline.com]

- 4. This compound | C23H18F6O4 | CID 2775006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. Poly(silylene arylacetylene)s containing hexafluoroisopropylidene with attractive mechanical properties and dielectric performance for wave-transparent composites - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 7. Biocompatibility of composite resins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Release Kinetics of Monomers from Dental Composites Containing Fluoride-Doped Calcium Phosphates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bisphenol A in Dental Materials: A Review [jscimedcentral.com]

- 10. webdent.hu [webdent.hu]

- 11. Bisphenol A in dental materials – existence, leakage and biological effects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Monomer Release from Dental Resins: The Current Status on Study Setup, Detection and Quantification for In Vitro Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. mdpi.com [mdpi.com]

- 16. Synthesis of none Bisphenol A structure dimethacrylate monomer and characterization for dental composite applications | Pocket Dentistry [pocketdentistry.com]

physical and chemical properties of 4,4'-(Hexafluoroisopropylidene)diphenyl dimethacrylate

An In-depth Technical Guide to 4,4'-(Hexafluoroisopropylidene)diphenyl Dimethacrylate

Abstract: This technical guide provides a comprehensive overview of 4,4'-(Hexafluoroisopropylidene)diphenyl dimethacrylate, a specialty monomer engineered for high-performance polymer applications. This document details its core physical and chemical properties, synthesis protocols, polymerization behavior, and material characteristics. By integrating a robust Bisphenol A (BPA) analogue core, featuring a hexafluoroisopropylidene bridge, with two terminal methacrylate functional groups, this monomer serves as a critical building block for advanced materials in sectors such as restorative dentistry, microelectronics, and specialty optics. The guide is intended for researchers, material scientists, and formulation chemists seeking to leverage its unique combination of thermal stability, low dielectric constant, and photopolymerization capabilities.

Chemical Identity and Structure

4,4'-(Hexafluoroisopropylidene)diphenyl dimethacrylate, also known by its synonym Hexafluoro Bisphenol A Dimethacrylate, is a difunctional monomer.[1] Its structure is characterized by a central, chemically robust hexafluoroisopropylidene group that links two phenylene rings. This fluorinated core is directly responsible for many of the desirable properties of its subsequent polymers, including hydrophobicity, thermal stability, and a low refractive index. Each phenyl ring is ester-linked to a methacrylate group, providing the sites for free-radical polymerization.

Table 1: Chemical Identifiers and Core Properties

| Property | Value | Reference |

| IUPAC Name | (Perfluoropropane-2,2-diyl)bis(4,1-phenylene) bis(2-methylacrylate) | [1] |

| CAS Number | 108050-42-6 | [1][2] |

| Molecular Formula | C23H18F6O4 | [1][2] |

| Molecular Weight | 472.38 g/mol | [1][2] |

| Synonyms | Hexafluoro Bisphenol A Dimethacrylate; 2,2-Bis(4-methacryloxyphenyl)-1,1,1,3,3,3-hexafluoropropane | [1] |

Physicochemical Properties

The monomer is typically supplied as a solid at ambient temperatures. The incorporation of fluorine significantly influences its physical properties, leading to a material with a relatively high density and boiling point compared to non-fluorinated analogues.

Table 2: Physical Properties of 4,4'-(Hexafluoroisopropylidene)diphenyl Dimethacrylate

| Property | Value | Remarks |

| Physical Form | Solid | |

| Boiling Point | 457.3 ± 45.0 °C | Predicted |

| Density | 1.288 ± 0.06 g/cm³ | Predicted |

Synthesis and Purification

The most direct and industrially scalable synthesis route for 4,4'-(Hexafluoroisopropylidene)diphenyl dimethacrylate involves the esterification of 4,4'-(Hexafluoroisopropylidene)diphenol (commonly known as Bisphenol AF) with methacryloyl chloride.

Experimental Protocol 3.1: Synthesis via Acylation of Bisphenol AF

-

Reactor Setup: A three-neck round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The system is dried and purged with inert gas to prevent hydrolysis of the acid chloride.

-

Reagent Charging: Bisphenol AF (1.0 equivalent) and a suitable anhydrous solvent (e.g., dichloromethane or THF) are charged into the flask. A tertiary amine base, such as triethylamine (2.2 equivalents), is added to act as an acid scavenger.

-

Reaction: The solution is cooled in an ice bath to 0°C. Methacryloyl chloride (2.2 equivalents) is dissolved in the same anhydrous solvent and added dropwise via the dropping funnel over 1-2 hours, maintaining the temperature below 5°C.

-

Causality Insight: The use of triethylamine is critical. It neutralizes the hydrochloric acid byproduct generated during the esterification, driving the reaction to completion and preventing potential side reactions. Anhydrous conditions are essential to avoid converting the reactive methacryloyl chloride into methacrylic acid.

-

Workup and Purification: After the addition is complete, the reaction is allowed to warm to room temperature and stirred overnight. The resulting mixture is filtered to remove the triethylamine hydrochloride salt. The filtrate is washed sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization from a solvent such as ethanol or isopropanol, to yield the final product.

Caption: Synthesis workflow for 4,4'-(Hexafluoroisopropylidene)diphenyl dimethacrylate.

Chemical Reactivity and Polymerization

The reactivity is dominated by the two terminal methacrylate groups, which readily undergo free-radical polymerization. This process can be initiated by thermal initiators (e.g., AIBN, BPO) or, more commonly, by a photoinitiator system upon exposure to light of a specific wavelength (e.g., UV or visible blue light). The difunctional nature of the monomer leads to the formation of a rigid, highly crosslinked polymer network.

The resulting polymer network combines the rigidity of the aromatic core with the properties imparted by the hexafluoro-isopropylidene group, such as high thermal stability and a low dielectric constant, making it a superior alternative to conventional dimethacrylate polymers like Bis-GMA in demanding applications.[3]

Experimental Protocol 4.1: Bulk Photopolymerization

-

Formulation: The monomer is gently heated to its melting point or dissolved in a minimal amount of a suitable co-monomer (e.g., triethylene glycol dimethacrylate, TEGDMA) to create a viscous liquid.

-

Initiator Addition: A photoinitiator system is added. For visible light curing (common in dental applications), a combination of camphorquinone (CQ, 0.2-0.5 wt%) and an amine co-initiator like ethyl-4-(dimethylamino)benzoate (EDMAB, 0.5-1.0 wt%) is effective.

-

Polymerization: The formulation is placed in a mold and irradiated with a high-intensity blue light source (λ ≈ 470 nm) for a specified duration (e.g., 20-60 seconds).

-

Mechanism Insight: Upon irradiation, the photoinitiator (CQ) absorbs a photon and enters an excited state. It then interacts with the amine co-initiator to generate free radicals. These radicals attack the carbon-carbon double bonds of the methacrylate groups, initiating a chain-growth polymerization process that rapidly forms a crosslinked, solid polymer network.

Caption: Simplified mechanism of free-radical photopolymerization.

Material Characterization

Spectroscopic Analysis

-

Fourier-Transform Infrared Spectroscopy (FTIR): The FTIR spectrum is a powerful tool for confirming the structure. Key characteristic absorption peaks include:

-

~1720 cm⁻¹: Strong C=O stretching vibration from the ester group.

-

~1638 cm⁻¹: C=C stretching from the methacrylate vinyl group.

-

~1500-1600 cm⁻¹: Aromatic C=C stretching vibrations.

-

~1150-1250 cm⁻¹: Strong, complex C-F stretching vibrations characteristic of the -CF₃ groups.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C):

-

¹H NMR: Expect signals corresponding to the vinyl protons of the methacrylate group (~5.5-6.1 ppm), the aromatic protons on the phenyl rings (~7.0-7.5 ppm), and the methyl protons of the methacrylate group (~1.9 ppm).

-

¹³C NMR: Distinct signals will be present for the carbonyl carbon of the ester, the vinyl carbons, the aromatic carbons, the quaternary carbon of the isopropylidene group, and the carbons of the trifluoromethyl groups (visible as a quartet due to C-F coupling).

-

Thermal Properties of the Polymer

Polymers derived from this monomer exhibit excellent thermal stability. The bulky, rigid aromatic structure and the strong C-F bonds contribute to a high glass transition temperature (Tg) and a high decomposition temperature. The Tg for polyimides synthesized from the related 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA) is often above 300°C, and polymers based on this dimethacrylate are expected to show similarly high thermal performance, making them suitable for applications requiring stability at elevated temperatures.[4]

Applications and Field Insights

The unique properties of 4,4'-(Hexafluoroisopropylidene)diphenyl dimethacrylate make it a valuable component in several advanced technology fields.

-

Dental Restorative Materials: As a structural analogue to Bis-GMA, it is a prime candidate for dental composites.[5] Its large molecular volume helps to reduce polymerization shrinkage, a major cause of failure in dental restorations. The fluorinated core enhances hydrophobicity, potentially reducing water sorption and improving the long-term durability of the composite.[3]

-

Microelectronics and Optics: The low dielectric constant imparted by the fluorine atoms makes its polymers suitable as interlayer dielectrics in microelectronic packaging, helping to reduce signal delay and cross-talk in high-frequency circuits.[6] Its optical transparency and low refractive index are advantageous for fabricating optical components, waveguides, and coatings.

-

High-Performance Composites: Due to its high thermal stability and chemical resistance, it can be used as a matrix resin for fiber-reinforced composites in aerospace and automotive applications where performance under extreme conditions is required.

Safety and Handling

As with many methacrylate-based monomers, 4,4'-(Hexafluoroisopropylidene)diphenyl dimethacrylate requires careful handling.

-

Hazards: It should be considered an irritant to the skin, eyes, and respiratory system.[2] Avoid inhalation of dust or vapors and direct contact.

-

Personal Protective Equipment (PPE): Always use in a well-ventilated area or under a fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[2]

-

Storage: Store in a cool, dry, dark place away from sources of ignition and free-radical initiators to prevent premature polymerization.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

-

Firefighting: In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam.[2] Combustion may produce hazardous gases, including carbon oxides and hydrogen fluoride.[7]

Conclusion

4,4'-(Hexafluoroisopropylidene)diphenyl dimethacrylate stands out as a high-performance monomer that bridges the gap between conventional polymer chemistry and advanced materials science. Its carefully designed molecular architecture provides a pathway to highly crosslinked polymers with an exceptional balance of thermal stability, chemical resistance, low dielectric properties, and processability. For scientists and researchers in demanding fields, this monomer offers a versatile platform for innovation, from next-generation dental materials to cutting-edge electronic components.

References

-

4,4'-(HEXAFLUOROISOPROPYLIDENE)DIPHENYL DIMETHACRYLATE - Safety Data Sheet. ChemicalBook.

-

4,4'-(Hexafluoroisopropylidene)diphenyl diacrylate | 108050-41-5. Sigma-Aldrich.

-

4,4'-(HEXAFLUOROISOPROPYLIDENE)DIPHENYL DIMETHACRYLATE | 108050-42-6. ChemicalBook.

-

4,4'-(Hexafluoroisopropylidene)diphenol. Santa Cruz Biotechnology.

-

SAFETY DATA SHEET. Sigma-Aldrich.

-

Thermal Properties. Mitsubishi Engineering-Plastics Corp.

-

4,4′-(Hexafluoroisopropylidene)diphthalic anhydride. Wikipedia.

-

Quality 4,4'-(hexafluoroisopropylidene)diphthalic anhydride,1107-00-2,6FDA. UIV Chem.

-

Synthesis and characterization of polyimides containing 4,4'-hexafluoroisopropylidene-bisphthalic. ResearchGate.

-

Synthesis and characterization of novel polyurethanes based on 4,4′-{1,4-phenylenebis[methylylidenenitro]}diphenol. ResearchGate.

-

Crystal Structure and Thermal Properties of Poly(vinylidene fluoride-hexafluoropropylene) Films Prepared by Various Processing Conditions. ResearchGate.

-

Parylene-AF4: A polymer with exceptional dielectric and thermal properties. ResearchGate.

-

Novel Urethane-Dimethacrylate Monomers and Compositions for Use as Matrices in Dental Restorative Materials. MDPI.

-

A Guide through the Dental Dimethacrylate Polymer Network Structural Characterization and Interpretation of Physico-Mechanical Properties. PMC.

Sources

- 1. 4,4'-(HEXAFLUOROISOPROPYLIDENE)DIPHENYL DIMETHACRYLATE | 108050-42-6 [amp.chemicalbook.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. A Guide through the Dental Dimethacrylate Polymer Network Structural Characterization and Interpretation of Physico-Mechanical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Manufacturer - Quality 4,4’-(hexafluoroisopropylidene)diphthalic anhydride,1107-00-2,6FDA| UIV Chem [riyngroup.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. datasheets.scbt.com [datasheets.scbt.com]

An In-Depth Technical Guide to Hexafluoro-2,2-bis(4-methacryloxyphenyl)propane (CAS No. 108050-42-6)

This guide provides a comprehensive technical overview of Hexafluoro-2,2-bis(4-methacryloxyphenyl)propane, a fluorinated dimethacrylate monomer. Intended for researchers, scientists, and professionals in drug development and material science, this document details its chemical identity, synthesis, key properties, and applications, with a particular focus on its role in advanced polymer systems such as dental restorative materials.

Chemical Identity and Properties

This compound, also known by its synonym 4,4'-(Hexafluoroisopropylidene)diphenyl dimethacrylate, is a specialized monomer valued for its unique combination of a methacrylate's polymerizable functionality and the property-enhancing effects of fluorine substitution.

CAS Number: 108050-42-6[1]

Molecular Formula: C₂₃H₁₈F₆O₄[1]

Molecular Weight: 472.38 g/mol [1]

The incorporation of the hexafluoroisopropylidene group imparts significant changes to the monomer's characteristics compared to its non-fluorinated analog, Bisphenol A dimethacrylate (Bis-GMA). These changes include altered viscosity, refractive index, and enhanced chemical and thermal stability, making it a material of interest for high-performance applications.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| IUPAC Name | [4-[1,1,1,3,3,3-hexafluoro-2-[4-(2-methylprop-2-enoyloxy)phenyl]propan-2-yl]phenyl] 2-methylprop-2-enoate | PubChem |

| Boiling Point | 457.3±45.0 °C (Predicted) | [2] |

| Density | 1.288±0.06 g/cm³ (Predicted) | [2] |

| Physical Form | Solid | |

| Color | White | [2] |

Synthesis Pathway

The synthesis of this compound is typically a two-step process. The first step involves the synthesis of the precursor diol, 2,2-bis(4-hydroxyphenyl)hexafluoropropane (Bisphenol AF), followed by its esterification with a methacrylic acid derivative.

Synthesis of 2,2-Bis(4-hydroxyphenyl)hexafluoropropane (Bisphenol AF)

The synthesis of the key intermediate, Bisphenol AF, can be achieved through the reaction of hexafluoroacetone with phenol. A detailed protocol is as follows:

Experimental Protocol: Synthesis of Bisphenol AF [3]

-

A mixture of 228 g of hexafluoropropene epoxide and 72 g of hexafluoropropene, along with 220 g of hydrogen fluoride, are charged into a 1-liter stainless steel autoclave.

-

The autoclave is heated for 20 hours at 100°C. The resulting product, a solution of hexafluoroacetone in hydrogen fluoride, is then transferred to a 2.7-liter nickel autoclave already containing 258 g of phenol.

-

This mixture is heated for 8 hours at 100°C.

-

Following the reaction, unreacted hydrogen fluoride and hexafluoropropene are removed by distillation.

-

The final product, hexafluoro-2,2-bis-(4-hydroxyphenyl)-propane, is obtained with a high yield.

Causality: The initial reaction of hexafluoropropene epoxide and hexafluoropropene in the presence of hydrogen fluoride generates hexafluoroacetone in situ. This highly reactive ketone then undergoes an electrophilic aromatic substitution reaction with two equivalents of phenol, catalyzed by the acidic environment, to form the stable Bisphenol AF.

Esterification of Bisphenol AF

The final step is the esterification of the hydroxyl groups of Bisphenol AF with a suitable methacrylation agent, typically methacryloyl chloride, in the presence of a base to neutralize the HCl byproduct.

Experimental Protocol: Synthesis of this compound

-

In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, dissolve Bisphenol AF in a suitable anhydrous solvent such as dichloromethane or tetrahydrofuran.

-

Cool the solution in an ice bath to 0-5°C.

-

Add a stoichiometric excess (typically 2.2 equivalents) of a tertiary amine base, such as triethylamine, to act as an acid scavenger.

-

Slowly add methacryloyl chloride (2.1 equivalents) dropwise to the cooled solution, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or other suitable analytical techniques).

-

The reaction mixture is then washed successively with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The final product can be further purified by recrystallization or column chromatography.

Causality: The highly reactive acid chloride (methacryloyl chloride) readily reacts with the nucleophilic hydroxyl groups of Bisphenol AF. The tertiary amine base is crucial as it neutralizes the hydrochloric acid formed during the reaction, preventing potential side reactions and driving the equilibrium towards the formation of the desired ester. The low reaction temperature helps to control the exothermicity of the reaction and minimize the formation of byproducts.

Diagram 1: Synthesis Pathway

Caption: Synthesis of this compound.

Applications in Dental Restorative Materials

One of the most significant applications of this compound is in the formulation of dental composites. The incorporation of fluorine into the monomer backbone offers several advantages over traditional non-fluorinated resins like Bis-GMA.

Rationale for Fluorination

The presence of the -CF₃ groups in the monomer structure leads to several beneficial properties in the resulting polymer network:

-

Reduced Water Sorption and Solubility: The hydrophobic nature of the fluoro groups can lead to lower water uptake and solubility of the dental composite, which is crucial for the long-term stability and durability of the restoration.

-

Improved Mechanical Properties: Fluorinated monomers can contribute to composites with enhanced mechanical properties, such as flexural strength.

-

Potential for Reduced Bacterial Adhesion: The low surface energy associated with fluorinated polymers may reduce the adhesion of oral bacteria, potentially lowering the risk of secondary caries.

-

Lower Viscosity: Fluorinated analogs of Bis-GMA can exhibit lower viscosity, which is advantageous for formulating dental composites with higher filler loading and better handling characteristics.

Comparative Performance

While direct comparative studies on this compound versus Bis-GMA are not extensively detailed in the readily available literature, research on other fluorinated urethane dimethacrylate (FUDMA) based composites has shown promising results. These studies indicate that FUDMA-based composites can exhibit comparable or even superior mechanical properties and similar bacterial adhesion compared to Bis-GMA and UDMA-based composites, positioning them as viable alternatives.[4]

Diagram 2: Advantages in Dental Composites

Sources

molecular weight of Hexafluoro-2,2-bis(4-methacryloxyphenyl)propane

An In-Depth Technical Guide to Hexafluoro-2,2-bis(4-methacryloxyphenyl)propane

Executive Summary: This guide provides a comprehensive technical overview of this compound, a fluorinated dimethacrylate monomer. With a molecular weight of 472.4 g/mol , this compound is gaining significant interest in the field of advanced polymer chemistry, particularly for dental restorative materials. Its unique structure, featuring a hexafluoroisopropylidene bridge, imparts desirable properties such as low viscosity, reduced water uptake, and high mechanical strength in the resulting polymers. This document details its physicochemical properties, outlines a validated synthesis pathway, provides protocols for its polymerization and characterization, and discusses its primary applications and advantages over traditional monomers like Bis-GMA. This guide is intended for researchers, polymer scientists, and professionals in the dental and biomedical materials development sectors.

Introduction: The Need for Advanced Dimethacrylate Monomers

In the realm of polymer science, dimethacrylate monomers serve as fundamental building blocks for creating robust, crosslinked networks. A prominent example is 2,2-Bis[4-(2-hydroxy-3-methacryloxypropoxy)phenyl]propane (Bis-GMA), which has been a cornerstone of resin-based dental composites for decades[1][2][3]. Despite its success, Bis-GMA exhibits inherent drawbacks, most notably its extremely high viscosity, which is a result of intermolecular hydrogen bonding between its hydroxyl groups[2]. This high viscosity necessitates the use of low-viscosity diluent monomers, such as triethylene glycol dimethacrylate (TEGDMA), to achieve a workable paste. However, the addition of significant amounts of diluents can compromise the final mechanical properties and increase polymerization shrinkage and water absorption of the composite[2].

To address these limitations, researchers have focused on modifying the core monomer structure. This compound represents a significant advancement. By replacing the central isopropylidene group of a bisphenol A derivative with a hexafluoroisopropylidene group and lacking the hydroxyl groups of Bis-GMA, this monomer circumvents the issue of hydrogen bonding, leading to a significantly lower viscosity. The presence of fluorine atoms also enhances the hydrophobicity of the resulting polymer, reducing water uptake and improving its long-term stability.

Physicochemical Properties and Structural Analysis

The key to understanding the functionality of this compound lies in its molecular structure and resulting physicochemical properties.

Core Molecular Data

The fundamental quantitative data for this monomer are summarized in the table below, primarily sourced from the PubChem database.[4]

| Property | Value | Source |

| Molecular Weight | 472.4 g/mol | PubChem[4] |

| Molecular Formula | C₂₃H₁₈F₆O₄ | PubChem[4] |

| CAS Number | 108050-42-6 | PubChem[4] |

| IUPAC Name | [4-[1,1,1,3,3,3-hexafluoro-2-[4-(2-methylprop-2-enoyloxy)phenyl]propan-2-yl]phenyl] 2-methylprop-2-enoate | PubChem[4] |

| Canonical SMILES | CC(=C)C(=O)OC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC(=O)C(=C)C)(C(F)(F)F)C(F)(F)F | PubChem[4] |

Structural Interpretation

The molecule's structure consists of three key components:

-

Central Hexafluoroisopropylidene Bridge: The two trifluoromethyl (-CF₃) groups are highly electronegative and bulky. This core imparts rigidity, thermal stability, and significant hydrophobicity to the monomer.

-

Aromatic Phenyl Rings: These provide stiffness and contribute to the high mechanical strength of the final polymer network.

-

Terminal Methacrylate Groups: These are the polymerizable functional groups. The double bonds readily participate in free-radical polymerization, allowing the monomers to link together and form a highly crosslinked three-dimensional network.

The absence of hydroxyl groups is a critical design feature, eliminating the hydrogen bonding that causes the high viscosity seen in monomers like Bis-GMA.[2]

Synthesis, Purification, and Characterization

The synthesis of this compound is typically a two-step process, starting with the synthesis of its diol precursor, 2,2-bis(4-hydroxyphenyl)hexafluoropropane (Bisphenol AF).

Synthesis Pathway

Sources

- 1. polysciences.com [polysciences.com]

- 2. Characteristics of novel dental composites containing 2,2-bis[4-(2-methoxy-3-methacryloyloxy propoxy) phenyl] propane as a base resin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Study of polymeric systems based on 2,2 bis-4(2-hydroxy-3-methacryloyl-oxypropoxy) phenyl propane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C23H18F6O4 | CID 2775006 - PubChem [pubchem.ncbi.nlm.nih.gov]

Section 1: The Imperative for Innovation in Dental Restorative Materials

An In-depth Technical Guide to Fluorinated Dimethacrylate Dental Monomers: Synthesis, Properties, and Future Directions

For decades, resin-based composites have been the cornerstone of aesthetic dental restorations. The most common resin systems are based on a mixture of dimethacrylate monomers, primarily 2,2-bis[4-(2-hydroxy-3-methacryloyloxypropyl)-phenyl]propane (Bis-GMA), in combination with diluent monomers like triethylene glycol dimethacrylate (TEGDMA)[1]. While these materials have demonstrated considerable clinical success, they are not without their limitations. Key challenges include polymerization shrinkage, which can lead to marginal gaps and secondary caries, and water sorption, which can degrade the mechanical properties and longevity of the restoration. Furthermore, concerns have been raised about the potential for unreacted monomers to leach from the polymer network, which can have adverse biological effects[2][3][4]. Specifically, the release of Bis-GMA has been a subject of scrutiny due to its derivation from bisphenol A (BPA), a known endocrine disruptor[1][5][6].

These challenges have fueled a search for alternative monomers that can overcome the deficiencies of the current systems. One of the most promising strategies to emerge is the incorporation of fluorine into the monomer structure. Fluorinated polymers are renowned for their unique properties, including high hydrophobicity, chemical resistance, and low surface energy[7]. By strategically introducing fluorine into dental dimethacrylate monomers, researchers aim to develop a new class of restorative materials with enhanced performance and biocompatibility. This guide provides a comprehensive overview of the synthesis, properties, and evaluation of fluorinated dimethacrylate dental monomers, offering insights for researchers and professionals in the field of dental material science.

Section 2: Design and Synthesis of Fluorinated Dimethacrylate Monomers

The introduction of fluorine into dimethacrylate monomers can be achieved through various synthetic routes, allowing for precise control over the fluorine content and its distribution within the molecular structure. This versatility is crucial, as the location and type of fluorine substitution (e.g., trifluoromethyl groups vs. extended fluoroalkyl chains) can have a significant impact on the final properties of the resin[8][9].

A common and effective method for synthesizing fluorinated dimethacrylate monomers involves the ring-opening reaction of a diepoxide with a fluoroalcohol, followed by the conversion of the resulting diol to a dimethacrylate[8][9]. This two-step process offers a modular approach, where different diepoxides and fluoroalcohols can be selected to create a library of monomers with diverse structures and properties.

Caption: General synthesis of fluorinated dimethacrylate monomers.

For example, a novel fluorinated dimethacrylate monomer, FUDMA, has been synthesized and proposed as a Bis-GMA-free alternative[10][11]. The synthesis of such monomers allows for the creation of resins with tailored properties. By combining these novel monomers with conventional diluents like TEGDMA, researchers can formulate experimental resins and evaluate their performance against traditional Bis-GMA-based systems[1][5][10].

Section 3: A Deep Dive into Physicochemical and Mechanical Properties

The incorporation of fluorine into the monomer backbone has a profound effect on the material's properties, from its polymerization behavior to its mechanical strength and interaction with water.

Polymerization Kinetics and Volumetric Shrinkage

A critical parameter for any dental restorative material is the degree of conversion (DC) of the monomer's double bonds during polymerization. A higher DC generally leads to improved mechanical properties and reduced leaching of unreacted monomers. Interestingly, several studies have shown that fluorinated dimethacrylate resin systems can achieve a higher DC compared to conventional Bis-GMA/TEGDMA resins[5][6][10]. This may be attributed to the increased flexibility of some fluorinated monomer backbones, which facilitates greater mobility during the polymerization process.

Polymerization shrinkage (VS) is another crucial factor, as it can create stress at the tooth-restoration interface. Due to their higher molecular weight, fluorinated dimethacrylate monomers can lead to resins with lower volumetric shrinkage compared to Bis-GMA-based systems[5][10][11].

The polymerization kinetics of fluorinated monomers can be influenced by the nature of the fluorine substitution. Studies on fluorinated acrylates and methacrylates have shown that the overall rate of polymerization can vary significantly depending on the specific monomer structure[12][13]. Isothermal differential scanning calorimetry (DSC) is a powerful technique to study these kinetics[12][13].

Mechanical Properties

The mechanical integrity of a dental restoration is paramount for its clinical longevity. Key mechanical properties include flexural strength (FS) and flexural modulus (FM). Experimental resins based on fluorinated dimethacrylates have demonstrated FS and FM values that are comparable, and in some cases superior, to Bis-GMA-based controls, especially after water immersion[5][10]. However, there can be a trade-off. While fluorination imparts desirable hydrophobicity, a very high fluorine content can sometimes lead to lower mechanical strength due to the reduced cohesive energy of amorphous fluoropolymers[8][9]. The choice of diluent monomer also plays a significant role; for instance, a fluorinated dimethacrylate (FDMA) combined with TEGDMA showed higher flexural strength than when combined with a fluorinated diluent[6].

Water Sorption and Hydrophobicity

One of the primary motivations for incorporating fluorine into dental monomers is to increase their hydrophobicity and reduce water sorption (WS) and solubility (SL). Water sorption can plasticize the polymer network, leading to a reduction in mechanical properties over time. Fluorinated resin systems have consistently demonstrated lower water sorption and solubility compared to their non-fluorinated counterparts[5][6][10]. The hydrophobicity of these materials can be quantified by measuring the water contact angle on the surface of the cured resin; a higher contact angle indicates greater hydrophobicity[9].

Comparative Data Summary

The following table summarizes the key physicochemical properties of representative fluorinated dimethacrylate resin systems in comparison to a conventional Bis-GMA/TEGDMA control, based on data from the literature.

| Property | Fluorinated Resin System (e.g., FUDMA/TEGDMA, FDMA/TEGDMA) | Conventional Resin System (Bis-GMA/TEGDMA) | Key Advantages of Fluorination |

| Double Bond Conversion (DC) | Higher[5][10] | Lower | Improved mechanical properties, lower monomer leaching. |

| Volumetric Shrinkage (VS) | Lower[5][10] | Higher | Reduced polymerization stress. |

| Water Sorption (WS) | Lower[5][6][10] | Higher | Enhanced hydrolytic stability and durability. |

| Solubility (SL) | Lower[6][10] | Higher | Greater material integrity in the oral environment. |

| Flexural Strength (FS) | Comparable or Higher[5][10] | Baseline | Maintained or improved mechanical performance. |

| Flexural Modulus (FM) | Comparable[5][10] | Baseline | Similar stiffness to conventional materials. |

Section 4: Biocompatibility and In Vitro Performance

The biocompatibility of dental materials is of utmost importance, as they are in long-term contact with oral tissues[2]. A major concern with resin-based materials is the leaching of unreacted monomers, which can elicit cytotoxic responses[3][4][14]. The development of Bis-GMA-free monomers, such as the fluorinated dimethacrylates, is a significant step towards improving the biocompatibility of dental resins[1][5][10][11].

While comprehensive biocompatibility data on a wide range of fluorinated dimethacrylate monomers is still emerging, the inherent properties of these materials are promising. Their higher degree of conversion and lower water solubility suggest that they may exhibit reduced monomer leaching compared to conventional systems[5][6][10]. Furthermore, the low surface energy of fluorinated polymers may reduce the adhesion of oral bacteria, potentially contributing to a lower risk of secondary caries. Some studies have suggested that fluorinated resins can exhibit good biocompatibility and may even have the potential to resist microbial attachment[11]. However, more extensive in vitro and in vivo studies are necessary to fully validate the biocompatibility of these novel materials[1][5].

Section 5: Standardized Protocols for Monomer Evaluation

To ensure the comparability and reproducibility of research in this field, it is essential to employ standardized experimental protocols for the evaluation of novel monomers. The following outlines a general workflow for the characterization of a new fluorinated dimethacrylate dental monomer.

Caption: Experimental workflow for evaluating a new dental monomer.

Protocol for Measuring Double Bond Conversion (DC)

-

Sample Preparation: Mix the experimental monomer with a diluent (e.g., TEGDMA) and a photoinitiator system (e.g., camphorquinone and an amine).

-

FTIR Analysis (Uncured): Place a small amount of the uncured resin between two polyethylene films and record the infrared spectrum. Identify the absorbance peaks for the aliphatic C=C bond (around 1638 cm⁻¹) and an internal standard peak that does not change during polymerization, such as the aromatic C=C bond (around 1608 cm⁻¹).

-

Photopolymerization: Light-cure the sample for a specified time (e.g., 40 seconds) using a dental curing light with a defined light intensity.

-

FTIR Analysis (Cured): Record the infrared spectrum of the cured sample in the same manner as the uncured sample.

-

Calculation: Calculate the DC using the following formula: DC (%) = [1 - ( (C=C aliphatic / C=C aromatic)cured / (C=C aliphatic / C=C aromatic)uncured )] x 100

Protocol for Measuring Flexural Strength (FS) and Modulus (FM)

-

Specimen Preparation: Fabricate bar-shaped specimens (e.g., 25 mm x 2 mm x 2 mm) by filling a mold with the uncured resin and light-curing it according to a standardized protocol.

-

Conditioning: Store the specimens in distilled water at 37°C for 24 hours.

-

Three-Point Bending Test: Test the specimens using a universal testing machine in a three-point bending setup. Apply a load at a constant crosshead speed (e.g., 0.5 mm/min) until the specimen fractures.

-

Calculation: Calculate the FS and FM using the standard formulas for a three-point bending test.

Section 6: Future Outlook and Unmet Needs

Fluorinated dimethacrylate monomers represent a significant advancement in the field of dental restorative materials. Their ability to produce resins with higher conversion, lower shrinkage, and reduced water sorption addresses some of the most pressing challenges associated with conventional materials[5][6][10]. The development of Bis-GMA-free formulations is also a major step forward in improving the biocompatibility of dental composites[1].

However, the journey from laboratory synthesis to clinical application is a long one. Future research should focus on several key areas:

-

Long-term Performance: While short-term studies are promising, the long-term durability and clinical performance of these materials need to be thoroughly investigated.

-

Optimizing Structure-Property Relationships: A deeper understanding of how the fluorine content and distribution affect the balance between hydrophobicity and mechanical strength is needed to design the next generation of monomers with optimal properties[8][9].

-

Comprehensive Biocompatibility: Extensive biocompatibility testing, including cytotoxicity, genotoxicity, and in vivo studies, is essential to ensure the safety of these new materials[2][3].

-

Multifunctional Monomers: There is an opportunity to design fluorinated monomers with additional functionalities, such as inherent antibacterial activity or the ability to release therapeutic ions like fluoride[15][16].

References

- He, J., Söderling, E., Lassila, L., & Vallittu, P. (2015). Synthesis of fluorinated dimethacrylate monomer and its application in preparing Bis-GMA free dental resin.

- Kadoma, Y. (2010). Kinetic polymerization behavior of fluorinated monomers for dental use.

- Antonucci, J. M., Stansbury, J. W., & Venz, S. (2001). Dimethacrylate monomers with varied fluorine contents and distributions.

- Request PDF. (n.d.). Synthesis of fluorinated dimethacrylate monomer and its application in preparing Bis-GMA free dental resin.

- He, J., Söderling, E., Lassila, L., & Vallittu, P. (2016). Preparation of a Bis-GMA-Free Dental Resin System with Synthesized Fluorinated Dimethacrylate Monomers. International Journal of Molecular Sciences, 17(12), 2014.

- Kadoma, Y. (2010).

- Kinetics of radiative polymerization and co-polymerization of fluorinated acrylates and methacryl

- Antonucci, J. M., Stansbury, J. W., & Venz, S. (2001). Dimethacrylate monomers with varied fluorine contents and distributions. PubMed.

- STRENGTH, ABRASIVE WEAR, AND DURABILITY PROPERTIES OF DENTAL COMPOSITES CONTAINING A FLUORINATED DIMETHACRYLATE REACTIVE DILUENT. (2007). Taylor & Francis Online.

- Synthesis and characterization of a novel, fluoride-releasing dimethacrylate monomer and its dental composite. (2004). Semantic Scholar.

- Biocompatibility of composite resins. (n.d.). PubMed Central.

- Request PDF. (n.d.). Preparation of a fluorinated dental resin system and its anti-adhesive properties against S. mutans.

- He, J., Söderling, E., Lassila, L., & Vallittu, P. (2016).

- Directed synthesis of copolymers based on fluorine-containing (meth)

- Kadoma, Y. (2010). Kinetic polymerization behavior of fluorinated monomers for dental use. Sigma-Aldrich.

- Release Kinetics of Monomers from Dental Composites Containing Fluoride-Doped Calcium Phosph

- Commercially Available Fluoride-Releasing Restorative Materials: A Review and a Proposal for Classific

- Request PDF. (n.d.). Biocompatibility of five synthesized dental monomers.

- Biocompatibility of Resin-based Dental M

- Monomer Release from Dental Resins: The Current Status on Study Setup, Detection and Quantification for In Vitro Testing. (2022). PubMed Central.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Biocompatibility of composite resins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Monomer Release from Dental Resins: The Current Status on Study Setup, Detection and Quantification for In Vitro Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Volume # 4(137), July - August 2021 — "Directed synthesis of copolymers based on fluorine-containing (meth)acrylate derivatives" [notes.fluorine1.ru]

- 8. tsapps.nist.gov [tsapps.nist.gov]

- 9. Dimethacrylate monomers with varied fluorine contents and distributions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of fluorinated dimethacrylate monomer and its application in preparing Bis-GMA free dental resin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. jstage.jst.go.jp [jstage.jst.go.jp]

- 13. Kinetic polymerization behavior of fluorinated monomers for dental use [jstage.jst.go.jp]

- 14. Release Kinetics of Monomers from Dental Composites Containing Fluoride-Doped Calcium Phosphates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and characterization of a novel, fluoride-releasing dimethacrylate monomer and its dental composite | Semantic Scholar [semanticscholar.org]

- 16. Commercially Available Fluoride-Releasing Restorative Materials: A Review and a Proposal for Classification - PMC [pmc.ncbi.nlm.nih.gov]

IUPAC name for Hexafluoro-2,2-bis(4-methacryloxyphenyl)propane

An In-depth Technical Guide to 4,4'-(Perfluoropropane-2,2-diyl)bis(4,1-phenylene) bis(2-methylacrylate) for Advanced Polymer Applications

Introduction: Beyond Conventional Dimethacrylates

In the landscape of high-performance polymers, particularly for biomedical and dental applications, the search for monomers that offer superior properties and enhanced biocompatibility is relentless. 4,4'-(Perfluoropropane-2,2-diyl)bis(4,1-phenylene) bis(2-methylacrylate), a fluorinated dimethacrylate monomer, represents a significant advancement over conventional resins like Bisphenol A glycidyl methacrylate (Bis-GMA). The strategic replacement of the isopropylidene bridge's hydrogen atoms with fluorine imparts unique and desirable characteristics, including reduced water sorption, lower polymerization shrinkage, and a more favorable toxicological profile by eliminating the Bisphenol A (BPA) structural component.

This guide serves as a technical deep-dive for researchers, polymer scientists, and drug development professionals. It elucidates the fundamental chemistry, synthesis, polymerization behavior, and material properties of this monomer, providing the insights necessary to harness its full potential in developing next-generation materials.

Official Nomenclature and Synonyms:

-

IUPAC Name: [4-[1,1,1,3,3,3-hexafluoro-2-[4-(2-methylprop-2-enoyloxy)phenyl]propan-2-yl]phenyl] 2-methylprop-2-enoate[1]

-

Common Synonyms: Hexafluoro-2,2-bis(4-methacryloxyphenyl)propane, 4,4'-(Hexafluoroisopropylidene)diphenyl dimethacrylate, Bisphenol AF dimethacrylate (BPAFDMA)

-

CAS Number: 108050-42-6[1]

Core Physicochemical and Structural Properties

The performance of a monomer is intrinsically linked to its molecular structure. The key to this molecule's enhanced properties lies in the synergy between its rigid aromatic core, reactive methacrylate end-groups, and the centrally located hexafluoroisopropylidene group.

| Property | Value | Source |

| Molecular Formula | C₂₃H₁₈F₆O₄ | PubChem[1] |

| Molecular Weight | 472.4 g/mol | PubChem[1] |

| Appearance | White crystalline solid | Polysciences[2] |

| Core Structure | Bisphenol AF (BPAF) | TCI Chemicals[3] |

| Reactive Groups | Two terminal methacrylate groups |

The electron-withdrawing nature of the two trifluoromethyl (-CF₃) groups significantly lowers the electron density of the aromatic rings and reduces intermolecular forces. This structural modification is directly responsible for a lower viscosity compared to its non-fluorinated analog, Bis-GMA, which is notorious for its high viscosity due to strong hydrogen bonding from its hydroxyl groups.[4] The increased hydrophobicity from the fluorine atoms also leads to polymers with lower water uptake, a critical factor for durability and stability in aqueous environments.

Caption: Chemical Structure of this compound.

Synthesis and Characterization Workflow

The synthesis of this monomer is typically achieved via the esterification of its diol precursor, 2,2-Bis(4-hydroxyphenyl)hexafluoropropane (Bisphenol AF), with a methacrylic acid derivative. The following protocol outlines a standard laboratory-scale synthesis.

Experimental Protocol: Synthesis

-

Reactor Setup: A three-necked round-bottom flask is charged with Bisphenol AF (1 equivalent) and a suitable solvent like dichloromethane or tetrahydrofuran (THF). The flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Inert Atmosphere: The system is purged with dry nitrogen to exclude moisture and oxygen, which can interfere with the reaction and cause premature polymerization.

-

Base Addition: A tertiary amine base, such as triethylamine (2.2 equivalents), is added to the solution. This acts as a catalyst and an acid scavenger for the HCl byproduct.

-

Cooling: The reaction mixture is cooled in an ice bath to 0-5 °C to control the exothermic reaction.

-

Acylation: Methacryloyl chloride (2.2 equivalents) is dissolved in the reaction solvent and added dropwise via the dropping funnel over 1-2 hours, maintaining the low temperature.

-

Reaction: After the addition is complete, the mixture is allowed to warm to room temperature and stirred for 12-24 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup & Purification:

-

The reaction mixture is filtered to remove the triethylamine hydrochloride salt.

-

The filtrate is washed sequentially with a dilute HCl solution, a sodium bicarbonate solution, and brine.[5]

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The resulting crude product can be further purified by recrystallization from a solvent like ethanol or methanol to yield the final white crystalline solid.

-

-

Characterization: The final product's identity and purity are confirmed using Fourier-Transform Infrared Spectroscopy (FTIR) to verify the appearance of ester carbonyl and C=C methacrylate peaks, and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the proton and carbon environment.

Caption: General workflow for the synthesis and purification of the monomer.

Polymerization: Curing Mechanisms and Control

As a dimethacrylate, this monomer readily undergoes free-radical polymerization to form a rigid, highly crosslinked polymer network. For applications in drug delivery and dental materials, photopolymerization is the preferred method due to its spatial and temporal control, rapid curing at ambient temperatures, and minimal heat generation.

Mechanism of Photopolymerization

The process is initiated by a photoinitiator system that absorbs light at a specific wavelength (typically in the blue light spectrum, 400-500 nm, for dental applications) to generate free radicals.[6][7] A common and effective system is Camphorquinone (CQ) paired with an amine co-initiator like Ethyl 4-(dimethylamino)benzoate (EDMAB).[6]

-

Initiation: CQ absorbs a photon and enters an excited state. It then interacts with the amine co-initiator, abstracting a hydrogen atom to generate an amine-derived free radical.

-

Propagation: This primary radical attacks the carbon-carbon double bond of a methacrylate group, initiating a chain reaction that rapidly consumes monomer units and builds the polymer network.

-

Termination: The growing polymer chains are terminated when two radicals combine or through disproportionation.

Caption: Key stages of the free-radical photopolymerization process.

Protocol: Measuring Degree of Conversion (DC)

The extent of polymerization is a critical parameter affecting the final mechanical properties and biocompatibility of the material. It is typically quantified by measuring the Degree of Conversion (DC) using FTIR spectroscopy.[4][8]

-

Sample Preparation: Mix the monomer with a photoinitiator system (e.g., 0.5 wt% CQ and 1.0 wt% EDMAB).

-

Baseline Spectrum: Place a small amount of the uncured resin between two salt plates (KBr) or on an ATR crystal and record the FTIR spectrum. Identify the absorbance peak of the aliphatic C=C bond of the methacrylate group (typically around 1638 cm⁻¹). An internal standard peak, such as the aromatic C=C peak (around 1608 cm⁻¹), which does not change during polymerization, is also identified.

-